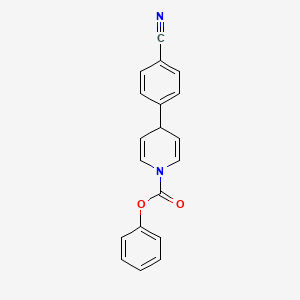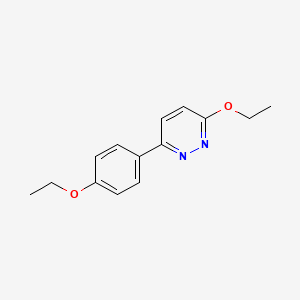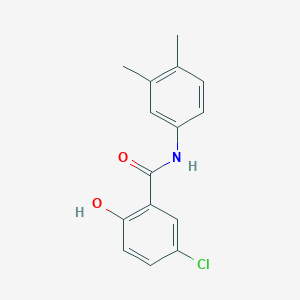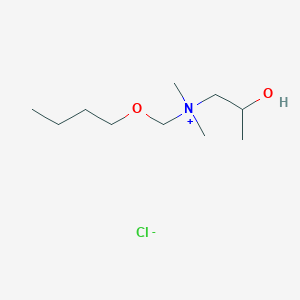![molecular formula C16H11ClN2 B12600497 6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline CAS No. 649748-98-1](/img/structure/B12600497.png)
6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole ring fused to a quinoline ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline can be achieved through various methods. One common approach involves the cyclization of indole-3-carbaldehyde with 4-chloroaniline in the presence of a catalyst such as iodine or tin(IV) chloride . The reaction typically proceeds through a cascade intermolecular nucleophilic substitution and intramolecular cyclization, resulting in the formation of the desired indoloquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promising antiviral and cytotoxic activities, making it a candidate for further biological studies
Medicine: Due to its biological activities, the compound is being explored for potential therapeutic applications, including anticancer and antimicrobial treatments
Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting topoisomerase II activity and disrupting DNA replication and transcription . Additionally, it may interact with cellular proteins and enzymes, leading to cytotoxic effects and inhibition of viral replication .
類似化合物との比較
Similar Compounds
6H-Indolo[2,3-b]quinoline: Shares a similar indoloquinoline structure but lacks the chlorine and methyl substituents
11H-Indolo[3,2-c]quinoline: Similar core structure but different substituents at various positions
Cryptolepine: A natural indoloquinoline alkaloid with strong antiplasmodial and antimicrobial activities.
Uniqueness
6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the methyl group influences its overall stability and solubility .
特性
CAS番号 |
649748-98-1 |
|---|---|
分子式 |
C16H11ClN2 |
分子量 |
266.72 g/mol |
IUPAC名 |
6-chloro-2-methyl-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C16H11ClN2/c1-9-6-7-13-11(8-9)15-14(16(17)19-13)10-4-2-3-5-12(10)18-15/h2-8,18H,1H3 |
InChIキー |
SNZFDSCWOUQLDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C3=C2NC4=CC=CC=C43)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(4-Chlorophenyl)-2-nitroethenyl]pentane-2,4-dione](/img/structure/B12600426.png)


![2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12600441.png)
![1-(Piperidin-3-yl)-3-(thiophene-2-sulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12600445.png)
![9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole](/img/structure/B12600454.png)
![N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine](/img/structure/B12600460.png)
![2-Hydroxy-3-[(1-hydroxypentan-2-YL)amino]propane-1-sulfonic acid](/img/structure/B12600463.png)
![3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione](/img/structure/B12600466.png)
![N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12600479.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600483.png)


